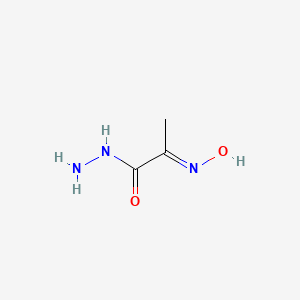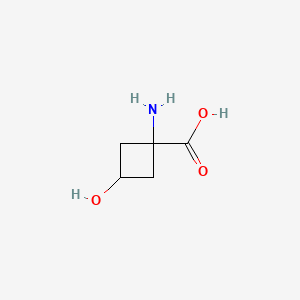![molecular formula C14H11NOS B3252430 2-(Benzo[d]thiazol-2-yl)-4-methylphenol CAS No. 21703-55-9](/img/structure/B3252430.png)
2-(Benzo[d]thiazol-2-yl)-4-methylphenol
Overview
Description
2-(Benzo[d]thiazol-2-yl)-4-methylphenol is a chemical compound that belongs to the class of benzothiazoles, which are heterocyclic aromatic organic compounds containing a benzene ring fused to a thiazole ring
Mechanism of Action
Target of Action
The primary targets of 2-(Benzo[d]thiazol-2-yl)-4-methylphenol are Mycobacterium tuberculosis and cancer cells . The compound has shown significant inhibitory activity against M. tuberculosis, making it a potential candidate for anti-tubercular drugs . It also exhibits high cytotoxicity against cancer cells, particularly HeLa and HepG2 cell lines .
Mode of Action
The compound interacts with its targets through a variety of mechanisms. In the case of M. For cancer cells, it induces apoptosis, or programmed cell death, by up-regulating pro-apoptotic proteins and down-regulating anti-apoptotic proteins .
Biochemical Pathways
The compound affects several biochemical pathways. In M. tuberculosis, it disrupts the normal functioning of the bacteria, leading to its inhibition . In cancer cells, it triggers the apoptosis pathway, resulting in cell death . The exact biochemical pathways and their downstream effects are still under investigation.
Pharmacokinetics
Its high cytotoxicity against cancer cells suggests that it may have good bioavailability .
Result of Action
The compound’s action results in the inhibition of M. tuberculosis growth and the induction of apoptosis in cancer cells . This leads to a decrease in the number of viable bacteria and cancer cells, respectively.
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the compound’s fluorescence properties, which are related to its mode of action, can be affected by solvent polarity . More research is needed to fully understand how other environmental factors might influence the compound’s action, efficacy, and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzo[d]thiazol-2-yl)-4-methylphenol typically involves the reaction of 2-aminothiophenol with different esters such as ethyl cyanoacetate, diethylmalonate, or ethyl acetoacetate. The reaction conditions usually require heating and the presence of a catalyst to facilitate the formation of the benzothiazole ring.
Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions: 2-(Benzo[d]thiazol-2-yl)-4-methylphenol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of reduced phenols or amines.
Substitution: Introduction of different functional groups leading to a variety of derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic compounds.
Biology: Investigated for its biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the treatment of diseases such as tuberculosis and cancer.
Industry: Employed in the production of dyes, pigments, and fluorescent probes.
Comparison with Similar Compounds
2-(Benzo[d]thiazol-2-yl)-4-methylphenol is unique due to its specific structural features and biological activities. Similar compounds include:
2-(Benzo[d]thiazol-2-yl)-3-methoxynaphthalen-1-ol: Used in the production of naphthalene.
N-(Benzo[d]thiazol-2-yl)-2-phenylamino benzamides: Investigated for their anti-inflammatory properties.
2-aryl benzothiazoles: Known for their biological and industrial applications, such as fluorescent pigments and anti-tumor agents.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-4-methylphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NOS/c1-9-6-7-12(16)10(8-9)14-15-11-4-2-3-5-13(11)17-14/h2-8,16H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMWMPMNQFQRVTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C2=NC3=CC=CC=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60710512 | |
| Record name | 6-(1,3-Benzothiazol-2(3H)-ylidene)-4-methylcyclohexa-2,4-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60710512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21703-55-9 | |
| Record name | 2-(2-Hydroxy-5-methylphenyl)benzothiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21703-55-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(1,3-Benzothiazol-2(3H)-ylidene)-4-methylcyclohexa-2,4-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60710512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-(propan-2-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B3252403.png)

![(1R)-2,2'-Bis(methoxymethoxy)-[1,1'-binaphthalene]-3-carboxaldehyde](/img/structure/B3252413.png)
![Dibenzo[f,h]quinoline](/img/structure/B3252415.png)





